molecular formula C25H28N2O6 B12135513 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-prop-2-enyloxyph enyl)-3-pyrrolin-2-one

4-(2-Furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-prop-2-enyloxyph enyl)-3-pyrrolin-2-one

Katalognummer: B12135513
Molekulargewicht: 452.5 g/mol
InChI-Schlüssel: BTYPRNRSOPQKGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure combining a pyrrolinone core with furan, morpholine, and phenyl groups, which may contribute to its diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolinone ring.

    Introduction of the Furylcarbonyl Group: This can be achieved through a Friedel-Crafts acylation reaction using a furan derivative and an acyl chloride.

    Attachment of the Morpholinylpropyl Group: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced.

    Addition of the Prop-2-enyloxyphenyl Group: This can be done through etherification reactions using appropriate phenol and alkyl halide derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and furylcarbonyl groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, potentially using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nitric acid, halogens, often in the presence of catalysts like iron or aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of nitro, halogen, or other substituent groups on the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential bioactivity. The presence of multiple functional groups suggests it could interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Wirkmechanismus

The mechanism by which 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the hydroxy, carbonyl, and morpholine groups suggests it could form hydrogen bonds or engage in other non-covalent interactions with its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-Furylcarbonyl)-3-hydroxy-1-(3-piperidin-4-ylpropyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one: Similar structure but with a piperidine ring instead of morpholine.

    4-(2-Furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-methoxyphenyl)-3-pyrrolin-2-one: Similar structure but with a methoxy group instead of prop-2-enyloxy.

Uniqueness

The unique combination of functional groups in 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one provides it with distinct chemical reactivity and potential biological activity. The presence of the morpholine ring, in particular, may confer specific pharmacological properties not seen in similar compounds.

This detailed overview should provide a comprehensive understanding of 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one, covering its synthesis, reactions, applications, and unique features

Eigenschaften

Molekularformel

C25H28N2O6

Molekulargewicht

452.5 g/mol

IUPAC-Name

3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H28N2O6/c1-2-13-32-19-7-3-6-18(17-19)22-21(23(28)20-8-4-14-33-20)24(29)25(30)27(22)10-5-9-26-11-15-31-16-12-26/h2-4,6-8,14,17,22,29H,1,5,9-13,15-16H2

InChI-Schlüssel

BTYPRNRSOPQKGD-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.